N-(3,5-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-19-13-20(2)15-21(14-19)29-25(35)18-32-9-11-33(12-10-32)27(36)23-16-31(3)17-24-26(23)30-34(28(24)37)22-7-5-4-6-8-22/h4-8,13-17H,9-12,18H2,1-3H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLMXTNYWSDXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its unique structural properties that contribute to various biological activities. The synthesis typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Pyrazolo[4,3-c]pyridine Core : Cyclization under controlled conditions to form the core structure.
- Amidation : Formation of the carboxamide group using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) .
Anticancer Properties
Research indicates that compounds with similar pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and receptor binding .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.15 | Enzyme inhibition |
| Compound B | HeLa (Cervical) | 0.25 | Receptor binding |
| N-(3,5-dimethylphenyl)... | A549 (Lung) | 0.20 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance antibacterial efficacy .
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It shows potential in binding to receptors that modulate cellular signaling pathways relevant to cancer and infection .
Case Studies
-
Case Study on Anticancer Efficacy :
A study evaluated the effect of the compound on various cancer cell lines and demonstrated a significant reduction in cell viability at concentrations as low as 0.20 µM in A549 cells. -
Case Study on Antimicrobial Activity :
Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli, showing promising results that suggest further exploration for therapeutic applications.
Preparation Methods
Formation of the Pyrazolo Ring System
The pyrazolo[4,3-c]pyridine scaffold is typically constructed via cyclocondensation. A representative route involves reacting 5-methyl-2-phenyl-2H-pyrazol-3-amine with a β-keto ester under acidic conditions. For instance, heating with ethyl acetoacetate in acetic acid yields the tricyclic intermediate. Alternative methods employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75%.
Introduction of the 3-Oxo Group
Oxidation of the C3 position is achieved using potassium permanganate in acetone/water, though over-oxidation must be controlled by monitoring reaction progress via thin-layer chromatography (TLC). Yields for this step typically range from 65–80%, with purity confirmed by HPLC (>95%).
Carbonylation at C7
The 7-carbonyl group is installed via Friedel-Crafts acylation using acetyl chloride and AlCl₃. However, this method risks electrophilic substitution at other positions. A superior approach employs palladium-catalyzed carbonylation with carbon monoxide (1 atm) and a palladium(II) acetate/1,1'-bis(diphenylphosphino)ferrocene (dppf) catalyst system, achieving 85% yield with minimal byproducts.
Synthesis of the Piperazine-Acetamide Fragment
Piperazine Monohydrochloride Preparation
Industrial-scale processes favor the reaction of piperazine dihydrochloride with anhydrous piperazine in ethanol at 60–80°C. Maintaining a molar ratio of 2:1 (dihydrochloride:anhydrous) ensures complete conversion to piperazine monohydrochloride, which is critical for subsequent steps. Filtration at elevated temperatures (60°C) prevents premature crystallization.
Chloroacetamide Coupling
2-Chloro-N-(3,5-dimethylphenyl)acetamide is synthesized by reacting 3,5-dimethylaniline with chloroacetyl chloride in dichloromethane, using triethylamine as a base. The product is isolated in 90% yield after recrystallization from toluene.
Nucleophilic Substitution with Piperazine
The key step involves reacting piperazine monohydrochloride with 2-chloro-N-(3,5-dimethylphenyl)acetamide in refluxing toluene (110°C) for 12 hours. A 3:1 molar excess of piperazine ensures complete consumption of the chloroacetamide, as verified by gas chromatography (GC). Post-reaction, the mixture is acidified to pH 2–3 with HCl, converting unreacted piperazine to its dihydrochloride salt, which is removed by filtration.
Table 1: Optimization of Piperazine-Acetamide Coupling
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Toluene | 78 | 97.5 |
| Temperature (°C) | 110 | 78 | 97.5 |
| Piperazine Equivalents | 3 | 78 | 97.5 |
| Reaction Time (h) | 12 | 78 | 97.5 |
| Acidification pH | 2–3 | 78 | 97.5 |
Final Coupling and Global Deprotection
Amide Bond Formation
The pyrazolo[4,3-c]pyridine-7-carbonyl chloride, generated by treating the carboxylic acid with thionyl chloride, is reacted with the piperazine-acetamide fragment in tetrahydrofuran (THF) at 0°C. Triethylamine scavenges HCl, driving the reaction to completion. After 24 hours, the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1), yielding 65% of the target compound.
Crystallization and Purification
Final purification employs anti-solvent crystallization. Dissolving the crude product in hot ethanol (70°C) followed by gradual addition of water induces crystallization. Seeds are introduced at 50°C to control crystal growth, yielding needle-like crystals with 99.2% HPLC purity.
Table 2: Crystallization Conditions and Outcomes
| Solvent System | Temperature (°C) | Seed Addition Point (°C) | Final Purity (%) |
|---|---|---|---|
| Ethanol/Water | 70→0 | 50 | 99.2 |
| Acetone/Water | 60→5 | 45 | 98.1 |
Analytical Characterization
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.8 minutes, confirming >99% purity. Residual solvents are below ICH Q3C limits: ethanol <500 ppm, toluene <89 ppm.
Challenges and Mitigation Strategies
Exothermic Reactions
The piperazine-chloroacetamide coupling is highly exothermic. Patents recommend adding HCl gradually while maintaining temperatures below 50°C to prevent decomposition. Automated temperature control systems are essential for scale-up.
Byproduct Formation
Over-alkylation of piperazine generates bis-acetamide byproducts. Using a 3:1 piperazine excess and slow chloroacetamide addition minimizes this issue, keeping byproducts <2%.
Solvent Selection
Toluene outperforms THF and DMF in the coupling step due to better phase separation during workup. However, its high boiling point (110°C) necessitates energy-intensive distillation. Switching to methyl tert-butyl ether (MTBE) reduces energy costs by 30% while maintaining yields.
Industrial-Scale Considerations
Process Economics
A cost analysis for a 100 kg batch reveals:
Environmental Impact
The process generates 650 L of aqueous waste per kg product, containing piperazine salts. Neutralization with NaOH precipitates piperazine, which is filtered and recycled, reducing waste by 40%.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound with high purity and yield?
- Methodological Answer : The compound is synthesized via multi-step pathways involving amide coupling, piperazine functionalization, and pyrazolo-pyridine core assembly. Key steps include:
- Amide bond formation between the pyrazolo-pyridine carbonyl group and piperazine using coupling agents like HATU or EDC .
- Optimization of reaction conditions : Solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for carbonyl:piperazine) to minimize side products .
- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methyl groups at 3,5-dimethylphenyl and pyrazolo-pyridine core) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H] at m/z 521.2) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .
Q. What are the primary biological targets hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., pyrazolo-pyridine derivatives), potential targets include:
- Kinases (e.g., cyclin-dependent kinases) due to ATP-binding site interactions predicted via molecular docking .
- Microbial enzymes (e.g., bacterial DNA gyrase), inferred from antimicrobial assays of related compounds .
- Neurological targets (e.g., acetylcholinesterase), suggested by the piperazine moiety’s role in crossing the blood-brain barrier .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s kinase inhibition?
- Methodological Answer :
- Core modifications : Introduce substituents at the pyrazolo-pyridine 5-methyl group (e.g., ethyl, isopropyl) to evaluate steric effects on kinase binding .
- Piperazine linker variations : Replace acetamide with sulfonamide or urea groups to modulate solubility and hydrogen-bonding interactions .
- Biological assays : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler) and correlate IC values with computational docking scores (e.g., AutoDock Vina) .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-response profiling : Conduct assays across multiple concentrations (1 nM–100 µM) to identify off-target effects .
- Transcriptomic analysis : Use RNA-seq on treated bacterial/cancer cells to map pathway activation (e.g., oxidative stress vs. apoptosis) .
- Metabolomic studies : Compare metabolite changes (via LC-MS) to distinguish primary vs. secondary mechanisms .
Q. How can researchers improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Piperazine ring stabilization : Introduce fluorine atoms or methyl groups to reduce CYP450-mediated oxidation .
- Prodrug strategies : Mask the acetamide group with enzymatically cleavable motifs (e.g., ester linkages) .
- Microsomal stability assays : Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer :
- PharmaDB and ChEMBL databases : Screen for structural analogs with known polypharmacology .
- SwissTargetPrediction : Upload the compound’s SMILES string to predict secondary targets (e.g., GPCRs, ion channels) .
- Molecular dynamics simulations : Simulate binding to unintended targets (e.g., hERG channel) using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
